molecular formula C9H6Cl2F2O3 B1410087 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid CAS No. 1806352-41-9

4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410087
CAS No.: 1806352-41-9
M. Wt: 271.04 g/mol
InChI Key: CVOCTMOJWSAXHV-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6Cl2F2O3 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenylacetic acid derivative, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced technologies such as flow chemistry and automated synthesis can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-methoxyphenylacetic acid
  • 4,5-Difluoro-2-(difluoromethoxy)phenylacetic acid
  • 4,5-Dichloro-2-(trifluoromethoxy)phenylacetic acid

Uniqueness

4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid is unique due to the specific arrangement of chlorine and fluorine atoms, as well as the presence of the difluoromethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[4,5-dichloro-2-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-8(14)15)7(3-6(5)11)16-9(12)13/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOCTMOJWSAXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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